Iodoxamic acid

説明

特性

IUPAC Name |

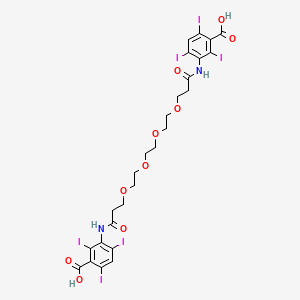

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26I6N2O10/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVAPFRKZMUPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26I6N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057710 | |

| Record name | Iodoxamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1287.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31127-82-9 | |

| Record name | Iodoxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoxamic acid [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodoxamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1Y283HW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Iodoxamic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This compound is an organoiodine compound primarily utilized as a radiocontrast agent.[1] Its efficacy in this role is attributed to its high iodine content and the presence of several hydrophilic groups.[1]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Source |

| Molecular Formula | C26H26I6N2O10 | [1][2][3] |

| Molecular Weight | 1287.92 g/mol | [3][4] |

| IUPAC Name | 3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid | [2] |

| CAS Number | 31127-82-9 | [1][2][5] |

| Density | 2.423 g/cm³ | [5] |

| Boiling Point | 977.7 °C at 760 mmHg | [5] |

| Flash Point | 545.1 °C | [5] |

| LogP | 6.28040 | [5] |

| Polar Surface Area | 169.72 Ų | [5] |

| Refractive Index | 1.631 | [5] |

| SMILES | OC(=O)c(c1I)c(I)cc(I)c1NC(=O)CCOCCOCCOCCOCCC(=O)Nc(c2I)c(I)cc(I)c2C(=O)O | [1] |

Chemical Structure

The molecular structure of this compound is characterized by two tri-iodinated benzoic acid rings linked by a flexible, hydrophilic ether and amide chain. This structure is crucial for its function as a contrast agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of Iodoxamic Acid as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoxamic acid, a second-generation iodinated contrast agent, has historically been a valuable tool in diagnostic imaging, particularly for cholecystography and cholangiography. Its efficacy as a contrast medium is fundamentally linked to its chemical structure, which incorporates a high concentration of iodine, and its specific pharmacokinetic profile, which ensures its concentration within the biliary system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its physicochemical properties, pharmacokinetics with a focus on its transport mechanisms, and the experimental protocols used to elucidate these characteristics.

Physicochemical Properties and Contrast Generation

The primary function of this compound as a contrast agent lies in its ability to attenuate X-rays, a property conferred by the six iodine atoms within its molecular structure.[1] The high atomic number of iodine results in a high probability of photoelectric absorption of X-rays, leading to a significant increase in the radiodensity of tissues where the agent accumulates.[1] This differential attenuation between the contrast-enhanced tissue and surrounding tissues creates the contrast necessary for clear visualization in radiographic imaging.

Molecular and Physicochemical Characteristics of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆I₆N₂O₁₀ | [2][3] |

| Molecular Weight | 1287.9 g/mol | [2] |

| Iodine Content (% by weight) | ~59.1% | Calculated from Molecular Weight |

| Predicted Water Solubility | 0.00284 mg/mL | [4] |

| Predicted logP | 4.13 | [4] |

Pharmacokinetics: The Journey to the Biliary System

The clinical utility of this compound for gallbladder and bile duct imaging is determined by its selective uptake by the liver and subsequent excretion into the bile. This process concentrates the contrast agent in the target organs, providing optimal visualization.

Plasma Protein Binding

Upon intravenous administration, this compound extensively binds to plasma proteins, primarily albumin. This binding is a critical determinant of its pharmacokinetic profile, influencing its distribution and availability for hepatic uptake. The unbound fraction of the drug is what is available for transport into hepatocytes.

Hepatic Uptake and Biliary Excretion: A Transporter-Mediated Process

The selective accumulation of this compound in the biliary system is a carrier-mediated process involving a series of transport proteins on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. While direct studies on this compound are limited, the transport mechanisms can be inferred from studies on similar hepatobiliary contrast agents.

The hepatic uptake from the blood is likely mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 .[5][6] These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and xenobiotic compounds, including other contrast agents.

Following uptake into the hepatocyte, this compound is then actively transported across the canalicular membrane into the bile. This efflux is mediated by members of the Multidrug Resistance-Associated Protein (MRP) family, with MRP2 (also known as cMOAT) being the most probable candidate.[7][8] MRP2 is located on the apical membrane of hepatocytes and plays a crucial role in the biliary excretion of various organic anions and conjugated compounds.

The following diagram illustrates the proposed signaling pathway for the hepatic transport of this compound:

Choleretic Effect

An important pharmacodynamic effect of this compound and its analogs is the induction of choleresis, an increase in bile flow. Dimers of triiodobenzoic acid, the chemical class to which iodoxamate belongs, have been shown to increase bile flow in the range of 20-25 microliters per micromole excreted.[9] This increased bile production can further enhance the visualization of the biliary tree by diluting the concentrated contrast agent and improving its flow through the bile ducts.

Experimental Protocols

The understanding of this compound's mechanism of action is built upon various experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is used to determine the fraction of a drug that is bound to plasma proteins.

Protocol:

-

Apparatus Setup: A dialysis cell consisting of two chambers separated by a semi-permeable membrane is used. The membrane allows the passage of small molecules like the drug but retains large protein molecules.

-

Sample Preparation: One chamber is filled with plasma containing a known concentration of this compound. The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS).

-

Equilibration: The dialysis cell is incubated at a physiological temperature (37°C) for a sufficient period to allow the unbound drug to reach equilibrium across the membrane.

-

Sample Analysis: After equilibration, the concentration of this compound in both the plasma and the buffer chambers is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100%.

The following workflow diagram illustrates the equilibrium dialysis process:

In Vivo Measurement of Biliary Excretion and Choleretic Effect in Animal Models

Animal models, particularly rats, are instrumental in studying the biliary excretion and choleretic effects of contrast agents.

Protocol:

-

Animal Preparation: A rat (typically weighing 200-250g) is anesthetized.[10]

-

Surgical Procedure (Bile Duct Cannulation):

-

A midline abdominal incision is made to expose the common bile duct.

-

A small incision is made in the bile duct, and a cannula (a thin, flexible tube) is inserted and secured. This allows for the collection of bile.

-

-

Drug Administration: this compound is administered intravenously at a specified dose.

-

Bile Collection: Bile is collected from the cannula at timed intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours). The volume of bile collected in each interval is recorded to determine the bile flow rate.[11]

-

Sample Analysis: The concentration of this compound in the collected bile samples is measured using an appropriate analytical method.

-

Data Analysis:

-

Biliary Excretion Rate: Calculated by multiplying the bile flow rate by the concentration of this compound in the bile.

-

Choleretic Effect: The bile flow rate after administration of this compound is compared to the basal bile flow rate (measured before drug administration) to quantify the increase in bile production.[9]

-

The following diagram outlines the key steps in an in vivo biliary excretion study:

Conclusion

The mechanism of action of this compound as a contrast agent is a multi-faceted process that begins with its fundamental physicochemical property of X-ray attenuation due to its high iodine content. Its clinical efficacy for hepatobiliary imaging is then dictated by a specific pharmacokinetic profile characterized by high plasma protein binding and, most importantly, active transport into hepatocytes via OATP transporters and subsequent excretion into the bile via MRP2. The accompanying choleretic effect further enhances its diagnostic utility. The experimental protocols detailed in this guide provide the framework for the continued investigation and understanding of this and other hepatobiliary contrast agents, which is essential for the development of safer and more effective diagnostic tools in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H26I6N2O10 | CID 35740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of drugs and drug metabolites as substrates of multidrug resistance protein 2 (MRP2) using triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of drugs and drug metabolites as substrates of multidrug resistance protein 2 (MRP2) using triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in bile flow and composition induced by radiographic contrast materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Iodoxamic Acid: Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxamic acid, an organoiodine compound, emerged as a significant second-generation contrast agent for intravenous cholangiography. Developed and marketed by Bracco as Endobil, it offered improved visualization of the biliary system. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, synthesis, pharmacokinetics, and clinical application of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a valuable resource for researchers in the field of diagnostic imaging and drug development.

Discovery and Historical Development

The development of this compound is situated within the broader history of the quest for safer and more effective X-ray contrast media. Following the initial use of iodinated compounds for imaging, research efforts focused on developing agents with higher iodine content for better opacification and improved physiological tolerance.

The use of intravenous cholangiography itself was introduced in 1954 and has since been largely superseded by modern imaging techniques such as Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP).[4] The eventual decline in the use of this compound and other intravenous cholangiographic agents can be attributed to the rise of these alternative, often safer and more effective, diagnostic procedures.

Physicochemical Properties

This compound is a complex organoiodine molecule with a high iodine content, which is essential for its radiopaque properties. Its chemical structure is designed to be water-soluble and to be selectively taken up by hepatocytes and excreted into the biliary system.

| Property | Value | Reference |

| Chemical Formula | C26H26I6N2O10 | [5] |

| Molecular Weight | 1287.92 g/mol | [5] |

| CAS Number | 31127-82-9 | [6] |

| Appearance | Not specified | |

| Solubility | Water-soluble | [7] |

| Density | 2.423 g/cm³ | [6] |

| Boiling Point | 977.7 °C at 760 mmHg | [6] |

| Flash Point | 545.1 °C | [6] |

| LogP | 6.28040 | [6] |

| Refractive Index | 1.631 | [6] |

Synthesis of this compound

While a detailed, step-by-step industrial synthesis protocol for this compound is proprietary to Bracco, the general synthetic routes for similar tri-iodinated benzoic acid derivatives are well-established in the chemical literature. The synthesis of this compound likely involves the reaction of 4,7,10,13-tetraoxahexadecanedinitrile as a precursor.[7]

A general plausible synthesis workflow is outlined below. This is a conceptual representation and not a detailed experimental protocol.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Pharmacokinetics and Metabolism

This compound is designed for selective uptake by the liver and excretion into the bile, making it a hepatotropic contrast agent. The pharmacokinetic profile is crucial for its diagnostic efficacy and safety.

Animal Pharmacokinetic Data (Rhesus Monkey)

Pharmacokinetic studies in rhesus monkeys have provided valuable insights into the biliary excretion of this compound.[8]

| Parameter | Value | Unit |

| Vmax (Maximum Biliary Excretion Rate) | 1.03 ± 0.25 | µmol/kg/min |

| Km (Michaelis-Menten Constant) | 1.5 to 16.4 | µM |

Note: The Km value varied between individual animals.

Human Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in the publicly available literature. However, it is known to be administered as its meglumine salt to improve solubility and is primarily eliminated through the biliary system. Competition for plasma protein binding sites and intrahepatic proteins has been observed in studies with other cholecystographic agents.[9]

Mechanism of Hepatobiliary Transport

The selective uptake of this compound by hepatocytes and its excretion into bile is a carrier-mediated process involving specific transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes. While direct studies on this compound are scarce, the transport of similar organic anions is known to be mediated by Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood and Multidrug Resistance-Associated Proteins (MRPs) for excretion into the bile.[10][11][12][13]

Caption: Simplified pathway of this compound transport through a hepatocyte.

Clinical Application and Experimental Protocols

This compound, as its meglumine salt (meglumine iodoxamate), was used for intravenous cholangiography to visualize the biliary ducts and gallbladder.

Indications

-

Investigation of the biliary system, particularly in post-cholecystectomy patients.

-

Detection of bile duct obstruction, strictures, or stones.

Contraindications

-

Known hypersensitivity to iodine-containing contrast media.

-

Severe hepatic or renal impairment.

-

Hyperthyroidism.

-

Elevated serum bilirubin levels, as this can impair biliary excretion of the contrast agent.[14]

Experimental Protocol for Intravenous Cholangiography

The following is a general protocol for intravenous cholangiography. The specific dosage and infusion rates for this compound (Endobil) would have been determined by the manufacturer and clinical standards of the time.

-

Patient Preparation: The patient is typically required to fast for several hours before the procedure to ensure an empty stomach and a concentrated gallbladder.

-

Preliminary Radiograph: A plain X-ray of the abdomen is taken to check for any interfering shadows.

-

Contrast Administration: A sterile solution of meglumine iodoxamate is administered intravenously. This is typically done as a slow infusion over a period of 10 to 30 minutes to minimize adverse reactions.

-

Imaging: A series of X-ray images of the right upper quadrant of the abdomen are taken at timed intervals (e.g., 15, 30, 60, and 120 minutes) after the start of the infusion. Tomography may be used to obtain clearer images of the bile ducts.

-

Post-Procedure: The patient is monitored for any adverse reactions.

Caption: A typical workflow for an intravenous cholangiography procedure.

Safety and Adverse Effects

Like all iodinated contrast media, this compound was associated with a risk of adverse reactions. These could range from mild to severe.

-

Mild Reactions: Nausea, vomiting, a sensation of warmth, and mild skin rashes.

-

Moderate to Severe Reactions: Anaphylactoid reactions, including urticaria, bronchospasm, and hypotension.

-

Hepatotoxicity: Although rare, severe hepatotoxic reactions have been reported with other intravenous cholangiographic agents, particularly in patients with pre-existing liver disease or when administered in high doses.[15][16]

Conclusion

This compound played a role in the history of diagnostic imaging as a hepatotropic contrast agent for intravenous cholangiography. Its development by Bracco marked a step in the refinement of contrast media for biliary imaging. While it has been largely replaced by newer, non-invasive imaging modalities, the study of this compound and similar agents provides valuable insights into the principles of drug design, pharmacokinetics, and the mechanisms of hepatobiliary transport. This guide serves as a detailed repository of the available technical information on this compound for the scientific community.

References

- 1. This compound | C26H26I6N2O10 | CID 35740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Intravenous cholangiography: optimum dosage and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. What are the side effects of Iothalamate Meglumine? [synapse.patsnap.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Pharmacokinetics of this compound in rhesus monkey: biliary excretion, plasma protein binding, and enterophepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of drug-drug interactions: biliary excretion of this compound and iopanoic acid in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinguishing Molecular Properties of OAT, OATP, and MRP Drug Substrates by Machine Learning | MDPI [mdpi.com]

- 12. Organic Anion Transporting Polypeptide (OATP) 1B3 is a Significant Transporter for Hepatic Uptake of Conjugated Bile Acids in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OATP8/1B3-mediated cotransport of bile acids and glutathione: an export pathway for organic anions from hepatocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. radiopaedia.org [radiopaedia.org]

- 15. A case of meglumine iodipamide hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatotoxic reaction to iodipamide meglumine injection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Iodoxamic Acid Meglumine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodoxamic acid meglumine salt, a key diagnostic agent. The information is presented to support research, development, and quality control activities related to this compound.

Introduction

This compound meglumine salt is an iodinated radiocontrast agent used primarily for diagnostic imaging of the gallbladder and bile ducts.[1][2] The high iodine content of the this compound molecule allows it to absorb X-rays, creating contrast in radiographic images.[3] It is formulated as a salt with meglumine, an amino sugar derived from glucose, to enhance its solubility and create a formulation suitable for administration.[1][4] Understanding the physicochemical properties of this salt is critical for formulation development, stability assessment, and ensuring its safety and efficacy as a diagnostic tool.

Chemical Structure and Identification

This compound meglumine salt is formed by an acid-base reaction between this compound and Meglumine.

-

This compound: A complex organic molecule containing six iodine atoms, which are responsible for its radiopaque properties.[2][5]

-

Meglumine: An amino sugar alcohol that acts as a solubilizing agent and counterion.[1][6]

The combination results in a dimeric salt, with two meglumine molecules typically associated with one molecule of this compound.

This compound

Meglumine

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, Meglumine, and their resulting salt, Iodoxamate Meglumine. Data is compiled from various public chemical databases.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆I₆N₂O₁₀ | [7][8] |

| Molecular Weight | 1287.92 g/mol | [7][9] |

| Appearance | Solid (form not specified) | Assumed |

| pKa (Strongest Acidic) | 2.03 | DrugBank Online |

| Water Solubility | 0.00284 mg/mL | DrugBank Online |

| logP | 7.17 | DrugBank Online |

| Stereochemistry | Achiral | [7] |

Table 2: Properties of Meglumine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₅ | [6][10] |

| Molecular Weight | 195.22 g/mol | [6] |

| Appearance | White to slightly yellow crystalline powder | [11] |

| Melting Point | 128-131.5 °C | [6][11] |

| Solubility in Water | Freely soluble (~1000 g/L at 20°C) | [6][12] |

| pKa | 9.52 - 9.6 | [1][13] |

Table 3: Properties of Iodoxamate Meglumine (1:2 Salt)

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₀I₆N₄O₂₀ | [14] |

| Molecular Weight | 1678.3 g/mol | [14] |

| Synonyms | Cholovue, Meglumine iodoxamate | [14] |

| Status | Discontinued in some regions | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of pharmaceutical substances. The following sections outline standard protocols for determining key parameters of this compound meglumine salt.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound meglumine salt is added to a known volume of a specific solvent (e.g., purified water, buffered solutions at various pH levels) in a sealed, stoppered flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, typically by centrifugation or filtration.

-

Quantification: The concentration of the dissolved salt in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The experiment is performed in triplicate to ensure accuracy, and the solubility is reported in units such as mg/mL or mol/L.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to characterize the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound meglumine salt is packed into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a controlled heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range is the melting range of the substance.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of acidic and basic functional groups.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized titrant (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. The inflection point of the curve indicates the equivalence point.

Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for the drug substance. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).

Methodology:

-

Long-Term Testing: Samples of this compound meglumine salt are stored under recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., up to 60 months).

-

Accelerated Testing: To expedite the identification of potential degradation pathways, samples are stored at elevated temperatures and humidity (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).

-

Forced Degradation: The substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify likely degradation products and validate the stability-indicating power of the analytical methods.[15]

-

Analysis: At specified time points, samples are withdrawn and analyzed for physical changes (appearance, melting point) and chemical changes (assay, degradation products) using a validated stability-indicating HPLC method.

Mechanism of Action as a Contrast Agent

This compound meglumine salt does not have a pharmacological mechanism of action involving specific signaling pathways. Its utility is based on its physical properties. The six iodine atoms per molecule of this compound provide a high electron density, which effectively attenuates X-rays. When administered, it is selectively taken up by the liver and excreted into the bile, allowing for the opacification and visualization of the biliary system.

Conclusion

The physicochemical properties of this compound meglumine salt are a direct consequence of its constituent parts: the highly iodinated, poorly soluble this compound and the highly soluble, basic meglumine. The formation of the meglumine salt is a critical formulation strategy to enable the administration of this effective radiocontrast agent. A thorough understanding and precise measurement of its properties, using standardized protocols as outlined in this guide, are fundamental to ensuring the quality, stability, and diagnostic performance of the final pharmaceutical product.

References

- 1. Meglumine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Meglumine [midas-pharma.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | C26H26I6N2O10 | CID 35740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Meglumine [webbook.nist.gov]

- 11. Meglumine | 6284-40-8 [chemicalbook.com]

- 12. Meglumine - Actylis Lab Solutions [actylislab.com]

- 13. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Iodoxamate Meglumine | C40H60I6N4O20 | CID 23620848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Iodoxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a dimeric, ionic, and water-soluble iodinated X-ray contrast medium.[1][2][3] Due to its high iodine content, it was utilized as a diagnostic agent for radiographic visualization of the biliary tract.[4] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its formulation, handling, and clinical application. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including its meglumine salt form. It also outlines relevant experimental protocols and potential degradation pathways based on the behavior of related iodinated contrast agents.

Physicochemical Properties

This compound is a complex organic molecule with a high molecular weight and multiple functional groups that influence its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C26H26I6N2O10 | [5] |

| Molecular Weight | 1287.92 g/mol | [5] |

| Predicted Water Solubility (of the acid) | 0.00284 mg/mL | |

| Physical Description | Information not available in the searched literature. | |

| pKa | Information not available in the searched literature. |

Solubility Characteristics

The solubility of this compound is a critical factor for its formulation as an injectable contrast agent. The free acid form of this compound exhibits very low water solubility. To overcome this limitation, it is typically formulated as a salt with meglumine, an organic amine that significantly enhances its aqueous solubility.[6][7][8] Meglumine itself is freely soluble in water.[6][7][8]

| Solvent | This compound | Iodoxamate Meglumine |

| Water | Predicted: 0.00284 mg/mL | Highly soluble (specific quantitative data not available in the searched literature) |

| Ethanol | Information not available in the searched literature. | Information not available in the searched literature. |

| Methanol | Information not available in the searched literature. | Information not available in the searched literature. |

| Dimethyl Sulfoxide (DMSO) | Information not available in the searched literature. | Information not available in the searched literature. |

Stability Profile

The stability of this compound and its formulations is essential for ensuring its safety and efficacy. While specific stability data for this compound is not extensively available in the public domain, the stability of iodinated contrast media (ICM) as a class has been studied. The primary degradation pathways for ICMs include hydrolysis, oxidation, and photolysis.[9][10][11][12][13]

Hydrolytic Stability

This compound contains amide linkages, which can be susceptible to hydrolysis under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.[14] The rate of hydrolysis is dependent on pH and temperature.

Photostability

Iodinated compounds can be sensitive to light, particularly UV radiation.[15][16] Photodegradation can lead to the cleavage of the carbon-iodine bond, a process known as deiodination.[9]

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. The specific impact of heat on the stability of this compound and its meglumine salt requires dedicated studies. Most veterinary pharmaceuticals are labeled to be stored at or below 77°F (25°C) or 86°F (30°C).[17]

Oxidative Stability

Iodinated contrast agents can be susceptible to oxidation, which can be initiated by oxidizing agents such as hydrogen peroxide or by exposure to light and air.[18][19][20][21][22][23] The tri-iodinated benzene ring and other functional groups in the this compound molecule may be targets for oxidative degradation.

Potential Degradation Pathways

Based on the known degradation of other iodinated contrast media, the following are potential degradation pathways for this compound.[9][14][24]

-

Deiodination: The cleavage of the carbon-iodine bond, leading to the formation of less iodinated and ultimately non-iodinated aromatic compounds. This can be initiated by light or certain chemical reactions.[9]

-

Amide Bond Cleavage: Hydrolysis of the amide linkages in the molecule, breaking it down into smaller components.[14]

-

Decarboxylation: The loss of the carboxylic acid groups, which is a potential degradation pathway for ionic ICMs.[9]

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.[10][11][12][13]

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound or its salt in a given solvent.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: An excess amount of this compound or its meglumine salt is added to a known volume of the test solvent (e.g., water, phosphate buffer at various pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Sampling: At predetermined time intervals, aliquots of the supernatant are withdrawn after centrifugation or filtration to remove undissolved solids.

-

Analysis: The concentration of the dissolved this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Solubility: The solubility is determined from the plateau of the concentration-time profile, where the concentration no longer increases.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.[10][11][12][13]

Caption: Experimental Workflow for Forced Degradation Studies.

Methodology:

-

Sample Preparation: Solutions of this compound or its meglumine salt are prepared in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: The solution is treated with a suitable acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).

-

Base Hydrolysis: The solution is treated with a suitable base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).

-

Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: The solution is heated at an elevated temperature (e.g., 80°C).

-

Photodegradation: The solution is exposed to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[15][16]

-

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Conclusion

This compound's low aqueous solubility necessitates its formulation as a meglumine salt for clinical use. While specific quantitative data on the solubility of iodoxamate meglumine and the stability of this compound under various stress conditions are not widely available in the reviewed literature, an understanding of its physicochemical properties can be inferred from the behavior of other dimeric, ionic iodinated contrast agents. The primary potential degradation pathways include deiodination, amide bond hydrolysis, and decarboxylation. Rigorous solubility and stability studies, following established protocols, are essential for the development of safe and effective formulations of this compound. Further research to generate specific data for this compound would be highly beneficial for the scientific community.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | CAS#:31127-82-9 | Chemsrc [chemsrc.com]

- 6. phexcom.com [phexcom.com]

- 7. Meglumine - Actylis Lab Solutions [actylislab.com]

- 8. Meglumine | 6284-40-8 [chemicalbook.com]

- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. q1scientific.com [q1scientific.com]

- 17. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 18. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]

- 19. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The oxidation of iodine to iodate by hydrogen peroxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Iodinated contrast media electro-degradation: Process performance and degradation pathways [iris.cnr.it]

An In-Depth Technical Guide to Iodoxamic Acid for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a second-generation iodinated contrast medium primarily utilized for in vivo imaging of the hepatobiliary system.[1][2] Its high iodine content and selective uptake by hepatocytes, followed by excretion into the biliary tract, make it a valuable tool for cholangiography and the assessment of biliary function.[3][4] This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, pharmacokinetics, and a detailed framework for its application in preclinical in vivo imaging studies.

Core Characteristics of this compound

Physicochemical Properties

This compound is a complex organic molecule with a high molecular weight and a significant number of iodine atoms, which are responsible for its radiopaque properties.[5] Its chemical structure is designed to be water-soluble, typically as a meglumine salt, to allow for intravenous administration.[2]

| Property | Value | Source |

| Molecular Formula | C26H26I6N2O10 | [5] |

| Molecular Weight | 1287.92 g/mol | [5] |

| Appearance | White or colorless crystals | [6] (for Iodoacetic acid, a related compound) |

| Solubility | Water-soluble (as meglumine salt) | [2] |

Pharmacokinetics and Biodistribution

Following intravenous administration, this compound binds to plasma proteins and is transported to the liver.[7][8] In the liver, it is actively taken up by hepatocytes through organic anion transporting polypeptides (OATPs).[7][9] Subsequently, it is excreted unchanged into the bile, allowing for the visualization of the biliary ducts and gallbladder.[3][4]

Pharmacokinetic Parameters in Rhesus Monkeys: [7]

| Parameter | Value | Description |

| Vmax (Maximum Biliary Excretion Rate) | 1.03 ± 0.25 µmoles/kg/min | The maximum rate of excretion of this compound into the bile. |

| Km (Michaelis-Menten Constant) | 1.5 - 16.4 µM | The substrate concentration at which the excretion rate is half of Vmax. |

Studies in humans have shown that no metabolites are found in the plasma, and the compound is primarily eliminated through biliary excretion.[10]

Toxicity

The acute toxicity of this compound has been evaluated in animal models. The median lethal dose (LD50) is a common measure of acute toxicity.[11]

| Species | Route of Administration | LD50 | Source |

| Rat | Intravenous | > 5.0 g/kg | [1][9] |

Mechanism of Action for In Vivo Imaging

The primary mechanism of action of this compound as a contrast agent is the attenuation of X-rays by the iodine atoms within its structure. This property increases the radiodensity of the tissues and fluids where it accumulates, namely the biliary system, allowing for enhanced visualization with X-ray-based imaging modalities like computed tomography (CT).[12]

The logical workflow for hepatobiliary imaging with this compound is as follows:

Workflow of this compound for hepatobiliary imaging.

Experimental Protocols for Preclinical In Vivo Imaging

While specific protocols for this compound in preclinical research are not widely published, a general methodology can be adapted from standard practices for hepatobiliary contrast agents in small animal imaging.

Animal Model

Mice and rats are commonly used animal models for in vivo imaging studies due to their genetic and physiological similarities to humans.[5] For imaging studies, hairless or shaved animals are preferred to minimize light scattering and improve signal detection.[13]

Dosing and Administration

-

Dosage: The optimal dose should be determined empirically for each animal model and imaging system. Based on clinical use and preclinical studies with similar agents, a starting dose in the range of 0.1 to 0.5 mmol/kg can be considered.

-

Administration: this compound is administered intravenously (IV), typically via the tail vein in mice and rats. The injection should be performed slowly to minimize the risk of adverse reactions.[4]

Imaging Protocol

-

Imaging Modality: Computed Tomography (CT) is the most appropriate imaging modality for use with iodinated contrast agents like this compound.[12]

-

Animal Preparation: Animals should be anesthetized for the duration of the imaging procedure to prevent motion artifacts. Isoflurane is a commonly used inhalation anesthetic.[14] The animal's body temperature should be maintained using a heating pad.

-

Image Acquisition:

-

Baseline Scan: A pre-contrast scan should be acquired to visualize the native tissue contrast.

-

Dynamic Imaging: Following the administration of this compound, a series of scans can be acquired to visualize the dynamic uptake and excretion of the contrast agent. Imaging at time points such as 10, 30, 60, and 90 minutes post-injection can provide valuable information on biliary function.

-

Delayed Imaging: A delayed scan at 2-4 hours post-injection may be useful for visualizing the gallbladder and clearance from the biliary tree.

-

Data Analysis

Image analysis software can be used to quantify the enhancement in the liver, bile ducts, and gallbladder over time. This data can be used to calculate pharmacokinetic parameters and assess biliary function.

The following diagram outlines a typical experimental workflow for in vivo imaging with this compound:

Experimental workflow for in vivo imaging with this compound.

Conclusion

This compound remains a relevant and effective contrast agent for the in vivo imaging of the hepatobiliary system. Its well-characterized physicochemical properties and pharmacokinetic profile provide a solid foundation for its use in preclinical research. By following the outlined experimental framework, researchers can effectively utilize this compound to gain valuable insights into biliary function and pathology in various animal models. This guide serves as a foundational resource for the design and implementation of such studies, encouraging further exploration into the applications of this established imaging agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Animal models of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intravenous CT & X-ray Contrast Guidelines - UCSF Radiology [radiology.ucsf.edu]

- 7. Liver Imaging and Hepatobiliary Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. medilumine.com [medilumine.com]

- 11. apps.ausrad.com [apps.ausrad.com]

- 12. radiopaedia.org [radiopaedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Biliary System: An In-depth Technical Guide to Iodoxamic Acid Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxamic acid, a second-generation iodinated contrast agent, has historically played a role in radiographic imaging of the hepatobiliary system. Its chemical structure, featuring two tri-iodinated benzoic acid rings linked by a hydrophilic chain, provides the necessary radiopacity and pharmacokinetic properties for cholecystography and cholangiography. This technical guide delves into the core aspects of this compound, its analogues, and derivatives, offering a comprehensive resource for researchers and drug development professionals. The document outlines the synthesis, pharmacokinetics, mechanism of action, and evaluation protocols for this class of contrast media. While specific research on a wide range of this compound analogues is limited, this guide extrapolates from the broader field of hepatobiliary contrast agent development to provide a foundational understanding for future exploration and innovation in this area.

Introduction to this compound and Hepatobiliary Contrast Agents

This compound (trade name Endobil) is an organoiodine compound utilized as a radiocontrast agent.[1] Its structure is characterized by a high iodine content, which attenuates X-rays, and the presence of several hydrophilic groups that influence its solubility and pharmacokinetic profile.[1] As a dimeric ionic compound, it is a derivative of tri-iodinated benzoic acid, a foundational scaffold for many iodinated contrast media.[2]

The primary application of this compound and similar agents is in the visualization of the gallbladder and biliary ducts.[3] These agents belong to a class of compounds known as hepatobiliary contrast agents, which are taken up by hepatocytes and subsequently excreted into the bile. This specific uptake and excretion pathway allows for detailed imaging of the biliary tree and functional assessment of the liver.

Synthesis and Chemical Properties

The synthesis of this compound, chemically known as 3,3'-((1,16-dioxo-4,7,10,13-tetraoxahexadecane-1,16-diyl)diimino)bis(2,4,6-triiodobenzoic acid), can be achieved from starting materials such as 4,7,10,13-tetraoxahexadecanedinitrile.[4] The general synthetic strategy for this class of compounds involves the coupling of two tri-iodinated benzoic acid moieties with a flexible linker chain.

A plausible synthetic workflow, based on general principles of organic synthesis for similar compounds, is outlined below.

References

Fundamental Research on the Radiopaque Properties of Iodoxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental radiopaque properties of Iodoxamic acid, an iodinated contrast agent. The document elucidates the core principles behind its X-ray attenuation capabilities, rooted in its chemical structure and high iodine content. Detailed summaries of its physicochemical properties are presented in a structured tabular format for comparative analysis. Furthermore, this guide outlines comprehensive experimental protocols for the in vitro evaluation of this compound's radiopacity, providing a foundational methodology for researchers. Visual representations of the structure-function relationship and a standardized experimental workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a second-generation, ionic, dimeric, hepatotropic X-ray contrast agent.[1][2][3] Its primary application is in diagnostic imaging, particularly for cholegraphy and cholangiography, to visualize the gall bladder and bile ducts.[1][2] The efficacy of this compound as a contrast medium is directly attributable to its high concentration of iodine atoms within its molecular structure, which provides excellent X-ray attenuation. This guide explores the fundamental physicochemical and radiological properties that underpin its function.

Physicochemical Properties of this compound

The performance and biocompatibility of a contrast agent are largely dictated by its physicochemical properties. This compound, with the molecular formula C₂₆H₂₆I₆N₂O₁₀, possesses a high molecular weight due to the presence of six iodine atoms.[1][2][4] This high iodine content is the primary determinant of its radiopacity. Key physicochemical parameters are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆I₆N₂O₁₀ | [1][2][4] |

| Molecular Weight | 1287.92 g/mol | [1][4] |

| Iodine Content | 59.1% (by mass) | Calculated |

| Density | 2.423 g/cm³ | [5] |

| Boiling Point | 977.7 °C at 760 mmHg | [5] |

| Flash Point | 545.1 °C | [5] |

| LogP | 6.28040 | [5] |

| Refractive Index | 1.631 | [5] |

| Acid Dissociation Constants (pKa) | pKa1: 3.03, pKa2: 3.64 | [1] |

Table 1: Physicochemical Properties of this compound. This table summarizes key chemical and physical properties of this compound.

Mechanism of Radiopacity

The radiopaque nature of this compound is a direct consequence of its ability to attenuate X-ray photons. This attenuation is primarily governed by the photoelectric effect. Due to the high atomic number (Z=53) of iodine, the electrons in the inner shells of the iodine atoms are more likely to absorb the energy of incident X-ray photons, leading to their ejection as photoelectrons. This process effectively removes photons from the X-ray beam, casting a "shadow" on the detector and thus creating contrast in the resulting image.

Compton scattering, where an X-ray photon is deflected by an outer shell electron with some loss of energy, also contributes to attenuation, though to a lesser extent in the diagnostic energy range. The relationship between the structure of this compound and its function as a radiopaque agent is illustrated in the following diagram.

Quantitative Assessment of Radiopacity

| Concentration (mg Iodine/mL) | X-ray Tube Voltage (kVp) | Mean Attenuation (HU) | Standard Deviation (HU) |

| 50 | 80 | Data not available | Data not available |

| 50 | 100 | Data not available | Data not available |

| 50 | 120 | Data not available | Data not available |

| 100 | 80 | Data not available | Data not available |

| 100 | 100 | Data not available | Data not available |

| 100 | 120 | Data not available | Data not available |

| 200 | 80 | Data not available | Data not available |

| 200 | 100 | Data not available | Data not available |

| 200 | 120 | Data not available | Data not available |

Table 2: Template for Quantitative Radiopacity Data for this compound. This table illustrates the format for presenting the mean X-ray attenuation in Hounsfield Units (HU) for various concentrations of this compound at different X-ray tube voltages.

Experimental Protocol for In Vitro Radiopacity Assessment

This section outlines a detailed experimental protocol for the in vitro assessment of the radiopaque properties of this compound using a phantom study, a common method for evaluating contrast agents.

5.1. Objective

To quantify the radiopacity of various concentrations of this compound solutions at different X-ray tube voltages using a phantom and CT imaging.

5.2. Materials and Equipment

-

This compound powder

-

Distilled water

-

Volumetric flasks and pipettes

-

Analytical balance

-

Series of small, identical vials (e.g., 5 mL Eppendorf tubes)

-

Tissue-equivalent phantom material (e.g., acrylic or water-filled container)

-

Multi-slice CT scanner

-

Image analysis software

5.3. Methodology

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in distilled water.

-

Perform serial dilutions to create a range of concentrations (e.g., 50, 100, 200 mg of Iodine/mL).

-

Prepare a control vial containing only distilled water.

-

-

Phantom Preparation:

-

Arrange the vials containing the different concentrations of this compound and the control vial within the tissue-equivalent phantom.

-

Ensure the vials are securely positioned and submerged in water or surrounded by the phantom material to simulate soft tissue.

-

-

CT Image Acquisition:

-

Place the phantom on the CT scanner table.

-

Perform scans at various X-ray tube voltages (e.g., 80, 100, 120 kVp).

-

Maintain consistent scanning parameters (e.g., tube current, slice thickness, rotation time) for all acquisitions.

-

-

Image Analysis:

-

Import the CT images into the image analysis software.

-

For each vial at each kVp setting, draw a region of interest (ROI) in the center of the vial, avoiding the edges.

-

Measure the mean and standard deviation of the pixel intensity in Hounsfield Units (HU) within each ROI.

-

Record the data in a structured format, as shown in Table 2.

-

5.4. Data Interpretation

-

Plot the mean HU values as a function of this compound concentration for each kVp setting.

-

A linear relationship between concentration and HU is expected.

-

Compare the attenuation of this compound to that of water (approximately 0 HU) to determine the contrast enhancement.

The following diagram illustrates the experimental workflow for this protocol.

Conclusion

This compound's efficacy as a radiopaque contrast agent is fundamentally linked to its high iodine content and the resulting high probability of photoelectric interactions with X-rays. While specific quantitative attenuation data is not widely published, the experimental protocol detailed in this guide provides a robust framework for its determination. A thorough understanding of its physicochemical properties and the mechanism of X-ray attenuation is crucial for its effective and safe use in diagnostic imaging and for the development of future contrast media.

References

Methodological & Application

Application Notes and Protocols for Preclinical Animal Cholangiography using Iodoxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is an iodinated contrast agent historically used for cholecystocholangiography. Its selective uptake by hepatocytes and subsequent excretion into the biliary system makes it a valuable tool for visualizing the biliary tree in preclinical animal models. This document provides detailed application notes and protocols for the use of this compound in preclinical animal cholangiography, with a focus on micro-computed tomography (micro-CT) imaging.

Mechanism of Action

This compound, like other hepatobiliary contrast agents, is actively transported from the blood into hepatocytes by Organic Anion Transporting Polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes. Following intracellular transport, it is then excreted into the bile canaliculi by Multidrug Resistance-Associated Proteins (MRPs), primarily MRP2. This targeted uptake and excretion pathway allows for the specific opacification of the biliary tract during imaging.

Figure 1: Hepatobiliary transport of this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and related compounds from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | Value | Unit |

| Vmax (Maximum rate of biliary excretion) | 1.03 ± 0.25 | µmol/kg/min |

| Km (Michaelis-Menten constant) | 1.5 - 16.4 | µM |

Data from a study on the pharmacokinetics of this compound in rhesus monkeys.[1]

Table 2: Comparative Acute Toxicity (LD50) of Intravenous Cholangiographic Agents in Rats

| Compound | LD50 (mg/kg) |

| Iotroxic Acid | > this compound |

| This compound | Lower than Iotroxic Acid |

A study comparing the tolerance of iotroxic acid and this compound after intravenous injection in rats found iotroxic acid to be significantly better tolerated. While a specific LD50 value for this compound from this study is not provided, it is stated to be lower than that of iotroxic acid.

Experimental Protocols

Preclinical Cholangiography using this compound and Micro-CT

This protocol outlines the procedure for performing cholangiography in a mouse model using intravenous administration of this compound followed by micro-CT imaging.

Materials:

-

This compound solution (sterile, for injection)

-

Small animal anesthesia system (e.g., isoflurane vaporizer)

-

Warming pad

-

Catheter (e.g., 30-gauge) for tail vein injection

-

Syringe pump

-

Micro-CT scanner

-

Physiological monitoring equipment (respiration, heart rate, temperature)

-

Experimental animals (e.g., C57BL/6 mice)

Figure 2: Experimental workflow for preclinical cholangiography.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Place the anesthetized animal on a warming pad to maintain body temperature.

-

Secure a catheter in the lateral tail vein for intravenous administration.

-

Position the animal on the micro-CT scanner bed.

-

-

This compound Administration:

-

A recommended starting dose for this compound is in the range of 100-200 mg/kg body weight. The optimal dose may need to be determined empirically for specific animal models and imaging systems.

-

Administer the this compound solution as an intravenous bolus injection through the tail vein catheter.

-

-

Micro-CT Imaging:

-

Acquire a pre-contrast scan before the injection of this compound to serve as a baseline.

-

Immediately following the injection, begin dynamic scanning.

-

Acquire a series of scans at different time points post-injection (e.g., 5, 15, 30, 45, and 60 minutes) to capture the enhancement of the biliary tree.

-

Suggested Micro-CT Parameters (to be optimized for the specific system):

-

X-ray tube voltage: 50-70 kVp

-

X-ray tube current: 200-500 µA

-

Voxel size: 50-100 µm

-

Scan time: Dependent on the system and desired signal-to-noise ratio.

-

-

-

Image Analysis:

-

Reconstruct the acquired projection data into 3D volumes.

-

Analyze the images to visualize the opacification of the gallbladder and the intra- and extrahepatic bile ducts.

-

Quantitative analysis can be performed by measuring the change in Hounsfield Units (HU) in the biliary structures over time.

-

Important Considerations:

-

Fasting: Fasting the animals for 4-6 hours prior to the procedure can reduce gastrointestinal content and improve image quality, but ensure free access to water to prevent dehydration.

-

Anesthesia: The choice of anesthetic can influence physiological parameters. Isoflurane is commonly used for its rapid induction and recovery times.

-

Physiological Monitoring: Continuously monitor the animal's respiration, heart rate, and body temperature throughout the procedure.

-

Dose Optimization: The optimal dose of this compound and the imaging time points may vary depending on the animal species, strain, and the specific research question. Pilot studies are recommended to determine the ideal parameters.

Conclusion

This compound can be a useful contrast agent for preclinical cholangiography in animal models. The provided protocols and data serve as a starting point for researchers. Careful optimization of the dosage, administration, and imaging parameters is crucial for obtaining high-quality and reproducible results. These application notes will aid researchers in designing and executing robust preclinical studies involving biliary imaging.

References

Standard Operating Procedure for Iodoxamic Acid in CT Imaging: Application Notes and Protocols for Research

Disclaimer: Iodoxamic acid is a contrast agent historically used for cholecystography (X-ray of the gallbladder) and is not currently a standard agent for routine clinical CT imaging.[1][2][3] Modern CT examinations typically utilize other iodinated contrast media.[4][5] The following application notes and protocols are provided as a representative guide for research and drug development professionals who may be investigating the properties of this compound or similar hepatobiliary contrast agents in a preclinical or experimental CT imaging setting. These protocols are synthesized from general principles of contrast-enhanced imaging and historical data on cholegraphic agents.

Application Notes

Principle and Applications

This compound is an iodinated contrast medium that, after administration, is taken up by the liver and excreted into the biliary system.[1][6] This property allows for the opacification and visualization of the gallbladder and bile ducts. In the context of computed tomography (CT), its high atomic number iodine atoms attenuate X-rays, leading to enhanced contrast in the images of the organs where it accumulates.

Potential research applications for this compound in CT imaging could include:

-

Preclinical studies: Investigating liver function, biliary excretion, and gallbladder physiology in animal models of disease.

-

Drug development: Using this compound as a benchmark for the development of new hepatobiliary contrast agents.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound using non-invasive imaging.

Materials and Equipment

-

Contrast Agent: this compound (or its meglumine salt)

-

Vehicle for Administration: Sterile water for injection, 5% dextrose solution, or other appropriate vehicle

-

Animal Model: (e.g., rat, rabbit) appropriately prepared for imaging

-

CT Scanner: A preclinical or clinical CT scanner with appropriate animal housing and monitoring capabilities

-

Anesthesia Equipment: Isoflurane or other suitable anesthetic and delivery system

-

Catheters and Syringes: For intravenous or oral administration

-

Physiological Monitoring Equipment: ECG, respiratory rate, and temperature monitors

Experimental Protocols

The following are representative protocols for the administration of this compound in a research setting for CT imaging. The specific parameters should be optimized for the animal model and research question.

Intravenous Administration Protocol for Biliary Imaging

This protocol is designed for the dynamic visualization of the biliary system.

| Parameter | Value |

| Animal Model | Rat (250-300g) |

| Anesthesia | Isoflurane (1-2% in oxygen) |

| This compound Dose | 100 - 200 mg Iodine/kg body weight |

| Concentration | 50 - 100 mg Iodine/mL |

| Administration Route | Intravenous (tail vein) |

| Injection Rate | 1 - 2 mL/min |

| CT Scan Timing | Pre-contrast, and at 5, 15, 30, 60 minutes post-injection |

| CT Imaging Parameters | |

| Tube Voltage | 80 - 120 kVp |

| Tube Current | 100 - 200 mAs |

| Slice Thickness | 0.5 - 1.0 mm |

| Reconstruction Algorithm | Standard or soft tissue kernel |

Methodology:

-

Anesthetize the animal and place it on the scanner bed.

-

Obtain a pre-contrast CT scan of the abdominal region.

-

Administer the prepared this compound solution intravenously at the specified rate.

-

Acquire CT scans at the designated time points post-injection to visualize the uptake by the liver and excretion into the biliary tree and gallbladder.

-

Monitor the animal's vital signs throughout the procedure.

-

Reconstruct and analyze the CT images to assess biliary enhancement.

Oral Administration Protocol for Gallbladder Visualization

This protocol is adapted from historical oral cholecystography procedures.[2][3][7]

| Parameter | Value |

| Animal Model | Rabbit (2-3 kg) |

| Dietary Preparation | Fasting for 12 hours prior to administration |

| This compound Dose | 3 - 6 g (as a single dose) |

| Administration Route | Oral gavage |

| CT Scan Timing | 10 - 12 hours post-administration |

| CT Imaging Parameters | |

| Tube Voltage | 100 - 140 kVp |

| Tube Current | 150 - 250 mAs |

| Slice Thickness | 1.0 - 2.0 mm |

| Reconstruction Algorithm | Standard or bone kernel |

Methodology:

-

Fast the animal for 12 hours with free access to water.

-

Administer the this compound orally via gavage.

-

Return the animal to its cage with continued access to water.

-

At 10-12 hours post-administration, anesthetize the animal and position it for CT scanning.

-

Acquire a CT scan of the abdomen to visualize the opacified gallbladder.

-

Following the scan, a fatty meal or cholecystokinin can be administered to stimulate gallbladder contraction, which can be assessed with further dynamic CT scanning.

Safety Precautions

As with all iodinated contrast agents, there are potential risks of adverse reactions.[5][8] In a research setting, it is crucial to:

-

Monitor the animal for any signs of distress or allergic-like reactions.

-

Ensure the animal is well-hydrated, especially in studies involving renal excretion.

-

Have emergency medications and equipment readily available.

-

Follow all institutional guidelines for animal care and use.

Visualizations

Caption: Experimental workflow for intravenous administration of this compound in CT imaging.

Caption: Logical pathway from oral administration to CT visualization of the gallbladder.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Cholecystography - Wikipedia [en.wikipedia.org]

- 4. uab.edu [uab.edu]

- 5. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of ioglycamic acid, this compound and iotroxic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]

- 8. beilupharma.com [beilupharma.com]

Application Notes and Protocols for In Vitro Evaluation of Iodoxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is an iodinated organic compound primarily utilized as a radiocontrast agent in diagnostic imaging, particularly for cholecystography and cholangiography to visualize the gallbladder and biliary tract.[1] Its chemical structure, rich in iodine, provides the necessary radiopacity for X-ray-based imaging. While its principal application is in diagnostics, its hepato-biliary excretion pathway suggests a potential for interaction with cells of the bile duct, such as cholangiocytes. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its biocompatibility and outlining a framework for investigating its potential effects on cholangiocarcinoma cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of Iodinated Contrast Media (General Data)

| Cell Line | Assay | Contrast Medium | Concentration Range | Observation | Reference |

| Endothelial Cells | MTT Assay | Ioversol | 2.5 - 50 mgI/mL | 50% decrease in cell viability | [1][2] |

| Endothelial Cells | Apoptosis Assay | Ioversol | 12.5 - 50 mgI/mL | Increased percentage of apoptotic cells | [1][2] |

| Human/Murine Endothelial Cells | MTT & LDH Assays | Ionic Contrast Media | 12.5 - 100 mg/mL | Strongly affected cell viability | [3] |

| Human/Murine Endothelial Cells | MTT & LDH Assays | Non-ionic Contrast Media | 50 - 100 mg/mL | Effects observed after prolonged exposure | [3] |